1-(6-Bromonaphthalene-2-sulfonyl)piperazine
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Overview
Description
1-(6-Bromonaphthalene-2-sulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromonaphthalene-2-sulfonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromonaphthalene-2-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromonaphthyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(6-Bromonaphthalene-2-sulfonyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromonaphthalene-2-sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromonaphthalene-2-sulfonyl)piperazine-3-carboxylate: This compound has a similar structure but includes a carboxylate group.
4-Boc-1-(6-bromo-2-pyridyl)piperazine: This compound features a bromopyridyl group instead of a bromonaphthyl group.
Uniqueness
This compound is unique due to its specific combination of a bromonaphthyl group and a sulfonyl piperazine moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C14H15BrN2O2S |
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Molecular Weight |
355.25 g/mol |
IUPAC Name |
1-(6-bromonaphthalen-2-yl)sulfonylpiperazine |
InChI |
InChI=1S/C14H15BrN2O2S/c15-13-3-1-12-10-14(4-2-11(12)9-13)20(18,19)17-7-5-16-6-8-17/h1-4,9-10,16H,5-8H2 |
InChI Key |
KVIMBEIRSJOFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
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